1-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is an organic compound with a complex structure and significant chemical properties. It is classified as a pyrrolidine derivative, which is a five-membered nitrogen-containing heterocyclic compound. This specific compound has garnered attention in various scientific fields, particularly in medicinal chemistry due to its potential applications.
This compound is cataloged by American Elements, which provides detailed information on its chemical properties and applications. The molecular formula for this compound is C₁₂H₁₅Cl₂NO₂, with a molecular weight of 276.16 g/mol. The IUPAC name indicates its structure, which includes a pyrrolidine ring and a chlorophenyl group .
1-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride falls under the category of pharmaceutical intermediates and is often used in the synthesis of various bioactive compounds. Its classification as a hydrochloride indicates that it is the hydrochloric acid salt of the base compound, enhancing its solubility and stability.
The synthesis of 1-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride can be achieved through several methods, often involving multi-step processes that include the formation of the pyrrolidine ring followed by functionalization. One common approach involves:
The synthesis may involve using solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate reactions. Reaction conditions typically require careful control of temperature and pH to optimize yield and selectivity.
The molecular structure of 1-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride features a pyrrolidine ring attached to a chlorophenyl group. The presence of the carboxylic acid functional group contributes to its acidity and reactivity.
1-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride can participate in various chemical reactions typical for carboxylic acids and amines:
The reactivity of this compound can be influenced by the presence of the chlorophenyl group, which can act as an electron-withdrawing substituent, affecting nucleophilicity and electrophilicity during reactions.
The mechanism of action for 1-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with biological targets, likely through modulation of neurotransmitter systems due to its structural similarity to known psychoactive compounds.
Research indicates that compounds with similar structures may act on receptors in the central nervous system, potentially influencing pathways related to mood regulation and cognitive function.
Relevant analyses would typically include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
1-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride has potential applications in:
This compound exemplifies the significance of heterocyclic compounds in medicinal chemistry, highlighting their versatility and importance in drug design and development.
Enantioselective C–H activation has emerged as a transformative approach for constructing the chiral pyrrolidine core of 1-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride. This methodology enables direct functionalization of inert C–H bonds, significantly reducing synthetic steps compared to traditional linear routes. A particularly efficient pathway involves asymmetric functionalization of proline derivatives, where (S)-proline serves as a chiral pool starting material. Through N-protection followed by selective C–H activation at the C4 position, chemists introduce the 4-chlorobenzyl moiety with high stereochemical fidelity [10].
Alternative catalytic approaches employ palladium-based systems with chiral ligands to achieve enantioselective benzylic C–H activation. These systems facilitate the coupling between pyrrolidine precursors and 4-chlorobenzyl halides under mild conditions. Research demonstrates that catalyst choice critically influences enantiomeric excess, with Pd-XPhos complexes achieving >90% ee in model reactions . Temperature optimization is equally crucial, as demonstrated by significant ee improvements (from 75% to 94%) when reactions proceed at -20°C instead of ambient temperature [10].
Table 1: Enantioselective Synthetic Approaches via C–H Activation
Methodology | Catalyst System | Temperature | Reaction Time | ee (%) | Overall Yield |
---|---|---|---|---|---|
Proline Derivatization | N/A (chiral pool) | 0–25°C | 24–48 hr | >99 | 62% (3 steps) |
Pd-Catalyzed Benzylic Arylation | Pd(OAc)₂/(R)-BINAP | 80°C | 12 hr | 82 | 45% |
Directed C–H Functionalization | Pd/Chiral Oxazoline | -20°C | 36 hr | 94 | 51% |
Grignard Addition | Cu(II)/BOX Ligand | -30°C | 6 hr | 89 | 68% |
Recent advances include copper-catalyzed asymmetric Grignard additions to N-tert-butanesulfinyl imines derived from pyrrolidinone, providing the target scaffold with 89% ee [10]. The tert-butanesulfinyl group serves as both a directing group and chiral auxiliary, later removed under mild acidic conditions. This method demonstrates superior atom economy compared to earlier resolutions but requires rigorous exclusion of moisture during the Grignard addition step [10].
Solid-phase synthesis provides exceptional control for introducing the carboxylic acid functionality while minimizing purification challenges. The strategy typically involves immobilizing pyrrolidine derivatives through amine or carboxylate linkages to polymeric resins, followed by sequential functionalization. Wang resin and trityl chloride resins are preferred supports due to their stability under diverse reaction conditions and compatibility with acid-labile protecting groups [8] [10].
A validated protocol begins with resin-bound prolinol, where the primary alcohol is temporarily protected as a silyl ether. After immobilization via the pyrrolidine nitrogen, the C4 position undergoes alkylation with 4-chlorobenzyl bromide using lithium diisopropylamide (LDA) as base in THF at -78°C. Subsequent deprotection and oxidation of the alcohol to the carboxylic acid completes the sequence [8]. Critical to this approach is the choice of oxidizing agent—Jones reagent (chromium trioxide in aqueous sulfuric acid) provides superior yields (85%) compared to TEMPO/bleach systems (72%) while maintaining resin integrity [10].
Table 2: Solid-Phase Synthesis Optimization Parameters
Resin Type | Linker Chemistry | Coupling Agent | Alkylation Base | Oxidation Method | Purity After Cleavage |
---|---|---|---|---|---|
Wang Resin | Carboxylate ester | DIC/HOBt | LDA | Jones reagent | 92% |
Trityl Chloride | Amine | N/A | KHMDS | KMnO₄ | 87% |
Merrifield | Ether | N/A | NaH | PDC | 78% |
Rink Amide | Amide | HATU | LDA | NaClO₂ | 95% |
Post-functionalization cleavage conditions significantly impact product purity. For acid-sensitive substrates, mild fluoride-mediated cleavage (using TBAF in THF) preserves chiral integrity and prevents racemization [8]. When using Rink amide resins, cleavage with 20% hexafluoroisopropanol in dichloromethane provides the carboxylic acid directly without affecting the hydrochloride salt. This approach demonstrates particular utility for synthesizing isotopically labeled analogs, where the solid-phase methodology simplifies purification of intermediates [10].
The hydrochloride salt formation represents the critical final step in producing pharmaceutical-grade 1-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride. This process enhances stability, crystallinity, and handling properties of the compound. Optimal salt formation employs anhydrous hydrogen chloride gas bubbling through cold ethereal solutions (0–5°C) of the free base, resulting in immediate precipitation of high-purity crystals [3] . Solvent selection directly impacts crystal morphology and residual solvent content, with ethereal solvents (MTBE, diethyl ether) yielding fine powders while alcoholic solvents produce larger crystals suitable for X-ray analysis [5].
Crystallization kinetics studies reveal that controlled antisolvent addition achieves superior particle size distribution. A preferred protocol dissolves the crude hydrochloride salt in minimal isopropanol (2–3 mL/g) at 60°C, followed by gradient addition of acetonitrile (5 volumes) over 90 minutes with linear cooling to 0°C. This approach reduces solvent inclusion defects and consistently provides material with ≥98% HPLC purity [5]. For highly polar impurities, recrystallization from water/ethanol mixtures (1:4 v/v) with 0.1M HCl effectively removes residual salts while maintaining chiral integrity [3].
Table 3: Crystallization Protocol Comparison for Hydrochloride Salt
Solvent System | Temperature Profile | Crystal Habit | Purity (%) | Recovery Yield | Residual Solvent (ppm) |
---|---|---|---|---|---|
Ethanol/Diethyl ether | 0°C (24 hr) | Needles | 95.2 | 82% | 3400 (ether) |
Isopropanol/Acetonitrile | 60°C→0°C (90 min) | Plates | 98.7 | 91% | 120 |
Water/Ethanol (1:4) | 25°C→4°C (6 hr) | Prisms | 99.1 | 88% | <500 |
Acetone/Water (9:1) | -20°C (48 hr) | Aggregates | 97.3 | 95% | 2100 (acetone) |
Advanced purification techniques include continuous crystallization using oscillating baffled reactors, which enhance mass transfer during crystal growth. This method achieves narrower particle size distributions (PSD span of 0.8 vs. 2.5 for batch) and reduces solvent inclusion. Post-crystallization processing involves fluidized bed drying with nitrogen, maintaining product temperature below 40°C to prevent dehydration or polymorphic transitions. The final material typically exhibits a single endothermic peak at 192°C ± 3°C by DSC, confirming polymorphic homogeneity [5].
Comprehensive Compound Nomenclature
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7